

UMB-136: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Bromodomain Inhibitor and HIV-1 Latency-Reversing Agent

Abstract

UMB-136 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (BRD4). It has emerged as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1)[1][2][3]. By targeting BRD4, **UMB-136** facilitates the reactivation of latent HIV-1 proviruses, a critical step in the "shock and kill" strategy for HIV-1 eradication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **UMB-136**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

UMB-136 is chemically identified as N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine[4]. It is a derivative of a previously identified BET inhibitor, UMB-32, and was developed through screening of 37 analogues for enhanced HIV-1 reactivation capabilities[2][5].

Table 1: Chemical and Physical Properties of UMB-136



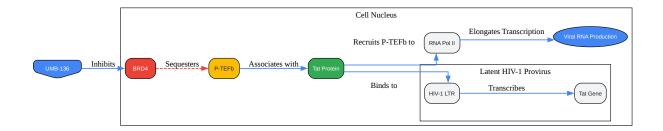
Property	Value	Reference	
IUPAC Name	N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine	[4]	
CAS Number	2109805-83-4	[1][6]	
Molecular Formula	C24H27N5O2	[4]	
Molecular Weight	417.5 g/mol	[4]	
Appearance	Solid		
Solubility	Soluble in DMSO	[7]	

Pharmacological Properties Mechanism of Action

UMB-136 functions as a potent bromodomain inhibitor, with a specific binding affinity for BRD4[2][7][8]. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the function of the HIV-1 Tat protein, which is a potent trans-activator of viral gene expression.

By binding to BRD4, **UMB-136** displaces it from the viral promoter, leading to the release of active P-TEFb. This released P-TEFb can then be recruited by Tat to the HIV-1 Long Terminal Repeat (LTR), promoting the phosphorylation of RNA Polymerase II and enhancing transcriptional elongation. This cascade of events ultimately leads to the reactivation of latent HIV-1 proviruses and the production of new viral particles[1][2][3][7].





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Figure 1. Signaling pathway of UMB-136 in HIV-1 latency reversal.

Pharmacodynamics

UMB-136 has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-generation BET inhibitor, JQ1, across multiple in vitro models of HIV-1 latency[2][5].

Table 2: In Vitro Efficacy of UMB-136



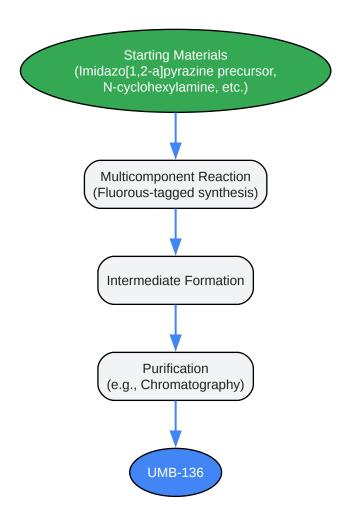
Cell Model	Concentration	Effect	Reference
J-Lat A2 cells	5 μΜ	More effective at reactivating HIV-1 than JQ1 (1 μM) and UMB-32 (5 μM).	[2][5]
Multiple J-Lat full- length clones	2.5 or 5 μM	Significantly reverses HIV-1 latency.	[2]
THP89GFP (monocytic cell line)	5 μΜ	Induces HIV-1 reactivation.	[2]
Primary CD4+ T cells from aviremic patients	2.5 μΜ	In combination with PKC agonists (prostratin, bryostatin-1), enhances reversal of HIV-1 latency.	[2][5]

UMB-136 also exhibits synergistic effects when used in combination with other classes of LRAs, such as protein kinase C (PKC) agonists and histone deacetylase inhibitors (HDACis)[2] [5].

Experimental Protocols Synthesis of UMB-136

The synthesis of **UMB-136** is based on a fluorous-tagged multicomponent reaction strategy, starting from an imidazo[1,2-a]pyrazine scaffold[2]. A detailed synthetic scheme can be found in the supplementary materials of Huang et al., 2017. The general approach involves the synthesis of the core scaffold followed by the addition of the N-cyclohexyl and the substituted phenyl moieties.





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Figure 2. General workflow for the synthesis of UMB-136.

In Vitro HIV-1 Reactivation Assay

The efficacy of **UMB-136** as a latency-reversing agent is typically assessed using cell-based assays with latently infected cell lines or primary cells.

Materials:

- Latently infected cell lines (e.g., J-Lat clones, THP89GFP) or primary CD4+ T cells from aviremic HIV-1 positive individuals.
- UMB-136 (dissolved in DMSO).
- Control compounds (e.g., JQ1, DMSO vehicle).



- Cell culture medium and supplements.
- Flow cytometer.
- Reagents for RT-qPCR (for primary cell assays).

Protocol Outline:

- Cell Plating: Seed the latently infected cells in appropriate culture plates.
- Compound Treatment: Treat the cells with varying concentrations of UMB-136, JQ1, and a DMSO vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
- Analysis:
 - For cell lines with a fluorescent reporter (e.g., GFP), quantify the percentage of fluorescent cells using flow cytometry.
 - For primary cells, isolate viral RNA from the supernatant and quantify viral production using RT-qPCR.
- Data Interpretation: Compare the level of HIV-1 reactivation induced by UMB-136 to that of the controls.

BRD4 Pull-Down Assay

To confirm the direct interaction between **UMB-136** and BRD4, a pull-down assay can be performed.

Materials:

- Biotinylated **UMB-136**.
- Cell lysate (e.g., from HEK293T cells).
- Streptavidin-coated magnetic beads.



- Antibodies against BRD4 and BRD2 (as a negative control).
- Reagents for Western blotting.

Protocol Outline:

- Incubation: Incubate the cell lysate with biotinylated UMB-136 or biotin (as a control).
- Capture: Add streptavidin-coated magnetic beads to capture the biotinylated compound and any interacting proteins.
- Washing: Wash the beads to remove non-specific binding proteins.
- Elution: Elute the captured proteins from the beads.
- Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and BRD2 to detect specific binding.

Conclusion

UMB-136 is a potent and specific BRD4 inhibitor that has demonstrated significant potential as a latency-reversing agent for HIV-1. Its ability to effectively reactivate latent proviruses, particularly in combination with other LRAs, makes it a valuable tool for research into HIV-1 eradication strategies. Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy to advance its potential as a clinical candidate. This guide provides a foundational understanding of **UMB-136** for professionals in the field of drug discovery and development.

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